(R)-(+)-HA-966

Description

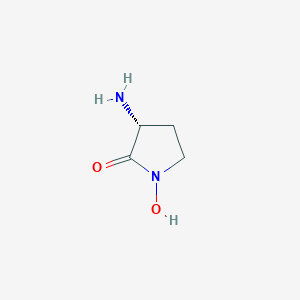

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-1-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUBNLZMKAEIN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123931-04-4 | |

| Record name | HA-966, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HA-966, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N9Q4C7WMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Glycine Site of the NMDA Receptor: A Technical Guide to the Mechanism of Action of (R)-(+)-HA-966

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical player in excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions. Its complex regulation involves multiple binding sites, and the glycine (B1666218) co-agonist site on the GluN1 subunit has emerged as a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of (R)-(+)-HA-966, a selective ligand for the NMDA receptor glycine site. This compound acts as a low-efficacy partial agonist, effectively antagonizing the effects of the endogenous co-agonists glycine and D-serine.[1][2] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its interaction with the NMDA receptor and downstream signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the strychnine-insensitive glycine modulatory site on the GluN1 subunit of the NMDA receptor.[1][3] For the NMDA receptor ion channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[4] By occupying the glycine binding site, this compound acts as a competitive antagonist, preventing the binding of endogenous co-agonists.[1][3] This inhibition of co-agonist binding prevents the conformational change necessary for channel activation, even when glutamate is bound. Consequently, this compound reduces the influx of Ca2+ through the NMDA receptor channel, which is the primary mechanism underlying its observed pharmacological effects, including neuroprotection and anticonvulsant activity.[2][5] Notably, even at high concentrations, this compound does not completely abolish NMDA receptor responses, indicating its profile as a low-efficacy partial agonist.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound and its enantiomer at the NMDA receptor, as determined by various in vitro and in vivo studies.

| Binding Affinity of HA-966 Enantiomers at the Glycine Site | |

| Compound | IC50 (µM) for inhibition of [3H]glycine binding |

| This compound | 12.5[2] |

| (S)-(-)-HA-966 | 339[2] |

| Racemic HA-966 | 8.5[6], 17.5[7] |

| Functional Potency of HA-966 Enantiomers | ||

| Assay | Compound | Potency |

| Inhibition of glycine-potentiated NMDA responses in cultured cortical neurons | This compound | IC50 = 13 µM[2] |

| (S)-(-)-HA-966 | IC50 = 708 µM[2] | |

| Antagonism of NMDA-induced seizures in mice | This compound | ED50 = 900 mg/kg (i.v.)[2] |

| Antagonism of sound-induced seizures in mice | This compound | ED50 = 52.6 mg/kg (i.p.)[2] |

| Potentiation of NMDA responses | This compound | Estimated pKb = 5.6[2] |

Signaling Pathways

This compound, by acting as a partial agonist at the glycine site of the NMDA receptor, modulates downstream signaling cascades primarily by reducing Ca2+ influx. This attenuation of the calcium signal can impact numerous intracellular pathways, including the Ras-ERK and CaMKII/CREB pathways, which are crucial for synaptic plasticity and gene expression.

This compound Action on NMDA Receptor Signaling

Experimental Protocols

Radioligand Binding Assay for the Glycine Site

This protocol is a generalized representation of methods used to determine the binding affinity of this compound to the strychnine-insensitive glycine site of the NMDA receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand (e.g., [3H]glycine) to the NMDA receptor glycine site.

Materials:

-

Radioligand: [3H]glycine

-

Tissue Source: Rat cerebral cortex

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

-

Test Compound: this compound

-

Non-specific Binding Determinate: High concentration of unlabeled glycine (e.g., 1 mM)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the synaptic membranes.

-

Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]glycine, and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled glycine.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a generalized method for assessing the functional antagonism of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To measure the effect of this compound on NMDA-induced currents.

Materials:

-

Cultured neurons or acute brain slices

-

Recording chamber and perfusion system

-

Glass micropipettes

-

Patch-clamp amplifier and data acquisition system

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

NMDA solution

-

Glycine solution

-

This compound solution

-

Procedure:

-

Preparation:

-

Prepare cultured neurons on coverslips or obtain acute brain slices from a rodent.

-

Place the preparation in the recording chamber and continuously perfuse with oxygenated aCSF.

-

-

Patching and Recording:

-

Pull glass micropipettes to a suitable resistance and fill with internal solution.

-

Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.

-

-

Drug Application:

-

Establish a stable baseline recording.

-

Apply a solution containing NMDA and a saturating concentration of glycine to elicit a baseline NMDA receptor-mediated current.

-

After washout and return to baseline, co-apply the NMDA/glycine solution with a specific concentration of this compound.

-

To confirm competitive antagonism, test the ability of a high concentration of glycine to reverse the inhibition caused by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-induced current in the absence and presence of this compound.

-

Calculate the percentage of inhibition of the NMDA response by this compound.

-

Construct a concentration-response curve to determine the IC50 of this compound.

-

Electrophysiology Workflow

Conclusion

This compound is a well-characterized antagonist of the NMDA receptor glycine site, exhibiting a low-efficacy partial agonist profile. Its mechanism of action, involving the competitive inhibition of glycine co-agonist binding and subsequent reduction of NMDA receptor-mediated calcium influx, provides a clear rationale for its observed pharmacological effects. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in the modulation of the NMDA receptor for therapeutic purposes. Further investigation into the downstream signaling consequences of glycine site modulation will continue to refine our understanding of this critical regulatory mechanism in the central nervous system.

References

- 1. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: implications for affective pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Calcium Influx via the NMDA Receptor Induces Immediate Early Gene Transcription by a MAP Kinase/ERK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HA-966 acts at a modulatory glycine site to inhibit N-methyl-D-aspartate-evoked neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-HA-966: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-HA-966, the dextrorotatory enantiomer of 3-amino-1-hydroxypyrrolidin-2-one, is a selective ligand for the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Functioning as a low-efficacy partial agonist, it effectively acts as an antagonist in the presence of the endogenous co-agonists glycine or D-serine. This unique mechanism of action confers upon this compound a distinct pharmacological profile characterized by anticonvulsant and neuroprotective properties, with a notable separation from the sedative and ataxic effects associated with its stereoisomer, (S)-(-)-HA-966. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of NMDA receptor modulation.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. Its overactivation, however, is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. The NMDA receptor complex possesses multiple modulatory sites, with the glycine co-agonist site being a particularly attractive target for therapeutic intervention. Ligands acting at this site can fine-tune receptor activity, offering a potentially more subtle and safer approach to NMDA receptor modulation compared to direct channel blockers or competitive antagonists at the glutamate (B1630785) binding site.

This compound has emerged as a significant research tool for elucidating the physiological and pathological roles of the NMDA receptor glycine site. Its stereospecific interaction and functional profile as a low-efficacy partial agonist/antagonist provide a unique means to probe the consequences of attenuating, but not completely abolishing, NMDA receptor function.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through a selective interaction with the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2][3] In the presence of the endogenous co-agonists glycine or D-serine, which are necessary for receptor activation, this compound acts as a competitive antagonist.[4] By occupying the glycine binding site, it prevents the conformational change required for channel opening, thereby reducing the influx of Ca2+ and Na+ ions that is mediated by NMDA receptor activation.

An important characteristic of this compound is its classification as a low-efficacy partial agonist.[5] This means that while it can weakly activate the receptor in the complete absence of other glycine site agonists, its intrinsic activity is significantly lower than that of full agonists. Consequently, in a physiological context where glycine and D-serine are present, its predominant effect is antagonistic. This property is evident in the observation that even at high concentrations, this compound does not completely inhibit NMDA receptor responses.[5]

References

- 1. The glycine/NMDA receptor ligand (+)-HA-966 but not D-cycloserine has potent antidystonic efficacy in a genetic animal model of dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine reverses antagonism of N-methyl-D-aspartate (NMDA) by 1-hydroxy-3-aminopyrrolidone-2 (HA-966) but not by D-2-amino-5-phosphonovalerate (D-AP5) on rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

(R)-(+)-HA-966: A Selective Glycine Site Antagonist at the NMDA Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-HA-966, the R-enantiomer of 3-amino-1-hydroxypyrrolidin-2-one, is a selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, stereoselective pharmacology, and key quantitative data from in vitro and in vivo studies. Detailed experimental protocols for radioligand binding assays and electrophysiological recordings are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's interactions and experimental investigation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the receptor to be activated, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound is a notable compound that selectively targets this site, acting as a competitive antagonist.[1][2] It also exhibits properties of a low-efficacy partial agonist, as even at high concentrations, it does not completely abolish NMDA receptor responses.[2][3] This unique pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of the NMDA receptor glycine site.

Mechanism of Action

This compound exerts its effect by competitively binding to the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[4] This binding prevents the endogenous co-agonists, glycine and D-serine, from activating the receptor. Consequently, even in the presence of glutamate, the ion channel remains closed, inhibiting the influx of Ca2+ and Na+ ions. This reduction in cation influx is the basis for the neuroprotective and anticonvulsant effects observed with this compound.[5]

Stereoselectivity

The pharmacological activity of HA-966 is highly stereoselective. The (R)-(+)-enantiomer is a potent and selective antagonist at the NMDA receptor glycine site.[1][6] In contrast, the (S)-(-)-enantiomer is significantly less active at the glycine site but possesses sedative and muscle relaxant properties, acting through a different, non-NMDA-related mechanism.[2] This stark difference in activity between the enantiomers underscores the specific structural requirements for binding to the glycine site and highlights the importance of using the pure (R)-(+)-enantiomer for studies focused on NMDA receptor antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its enantiomer from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Data

| Compound | Assay | Preparation | Value | Reference |

| Racemic HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | IC₅₀: 17.5 µM | [4] |

| This compound | [³H]glycine binding | Rat cerebral cortex synaptic membranes | IC₅₀: 4.1 ± 0.6 µM | [6] |

| This compound | [³H]glycine binding | Rat cerebral cortex synaptic membranes | IC₅₀: 12.5 µM | [1][2] |

| (S)-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | IC₅₀: >900 µM | [6] |

| (S)-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | IC₅₀: 339 µM | [1][2] |

| This compound | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | IC₅₀: 13 µM | [1][3] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | IC₅₀: 708 µM | [1][3] |

| This compound | Potentiation of NMDA responses (glycine shift) | Rat cortical slices | pKb: 5.6 | [2][3] |

Table 2: In Vivo Efficacy Data

| Compound | Animal Model | Endpoint | ED₅₀ | Route of Administration | Reference |

| This compound | Sound-induced seizures (mice) | Anticonvulsant effect | 52.6 mg/kg | i.p. | [2][3] |

| This compound | NMDLA-induced seizures (mice) | Anticonvulsant effect | 900 mg/kg | i.v. | [2][3] |

| This compound | Low-intensity electroshock (mice) | Anticonvulsant effect | 105.9 mg/kg | i.v. | [5] |

| (S)-(-)-HA-966 | Low-intensity electroshock (mice) | Anticonvulsant effect | 8.8 mg/kg | i.v. | [5] |

Detailed Experimental Protocols

Radioligand Binding Assay for the Glycine Site

This protocol is adapted from methods used to determine the binding affinity of compounds to the strychnine-insensitive glycine site on the NMDA receptor.

Objective: To determine the IC₅₀ value of this compound for the glycine binding site.

Materials:

-

Radioligand: [³H]glycine

-

Tissue: Freshly dissected rat cerebral cortex

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4

-

-

Test Compound: this compound

-

Non-specific binding control: 1 mM Glycine

-

Glass-fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

-

The final pellet is resuspended in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of [³H]glycine (final concentration ~10-20 nM), and 50 µL of varying concentrations of this compound.

-

For total binding, add 50 µL of Assay Buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 1 mM glycine.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass-fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of NMDA receptor-mediated currents in cultured rat cortical neurons to assess the functional antagonism of this compound.

Objective: To determine the IC₅₀ of this compound for the inhibition of glycine-potentiated NMDA currents.

Materials:

-

Cell Culture: Primary rat cortical neurons cultured on coverslips.

-

Solutions:

-

External Solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, 0.01 bicuculline (B1666979) methiodide; pH 7.4.

-

Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2.

-

-

Agonists: NMDA (100 µM) and Glycine (10 µM)

-

Antagonist: this compound

-

Patch-clamp amplifier, micromanipulator, and perfusion system.

Procedure:

-

Preparation:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Recording:

-

Establish a whole-cell voltage-clamp configuration on a neuron.

-

Hold the membrane potential at -60 mV.

-

Apply a solution containing NMDA and glycine to elicit an inward current.

-

After a stable baseline current is established, co-apply varying concentrations of this compound with the NMDA and glycine solution.

-

Record the peak inward current in the presence of each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound.

-

Calculate the percentage inhibition of the current for each concentration of the antagonist.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Conclusion

This compound is a well-characterized, selective antagonist of the glycine site on the NMDA receptor. Its distinct pharmacological profile, particularly its stereoselectivity, makes it an invaluable tool for neuroscientific research. The quantitative data and detailed experimental protocols provided in this guide are intended to support further investigation into the role of the NMDA receptor glycine site in health and disease, and to aid in the development of novel therapeutics targeting this critical regulatory site.

References

- 1. reddit.com [reddit.com]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity for the (R)-enantiomer of HA-966 (1-hydroxy-3-aminopyrrolidone-2) at the glycine site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Duality of a Molecule: A Technical Guide to the Stereospecific Central Nervous System Effects of HA-966 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966) presents a compelling case study in stereopharmacology. While the racemic mixture displays a complex profile of neuroprotective, anticonvulsant, anxiolytic, and sedative effects, the resolution of its enantiomers reveals two distinct molecules with fundamentally different mechanisms of action and therapeutic potential.[1][2] This technical guide provides an in-depth analysis of the stereospecific central nervous system (CNS) effects of the (R)-(+)-HA-966 and (S)-(-)-HA-966 enantiomers, offering a comprehensive resource for researchers and drug development professionals.

Core Pharmacological Distinction

The CNS effects of HA-966 are highly stereospecific. The (R)-(+)-enantiomer is a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, which accounts for its anxiolytic and neuroprotective properties.[3][4][5] In contrast, the (S)-(-)-enantiomer is a potent sedative and ataxic agent with only weak activity at the NMDA receptor.[3][4] The sedative effects of (S)-(-)-HA-966 are believed to be mediated through the disruption of striatal dopaminergic mechanisms.[3][6]

Quantitative Data Summary

The divergent pharmacological profiles of the HA-966 enantiomers are clearly demonstrated by quantitative in vitro and in vivo data. The following tables summarize key findings from various studies, providing a direct comparison of their potency and efficacy.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Enantiomer | Assay | Preparation | IC50 (µM) | Reference |

| This compound | Strychnine-insensitive [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | [3][6] |

| (S)-(-)-HA-966 | Strychnine-insensitive [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 | [3][6] |

| This compound | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 13 | [3][6] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 708 | [3][6] |

Table 2: In Vivo Behavioral and Electrophysiological Effects

| Enantiomer | Test | Species | Endpoint | ED50 (mg/kg) or Dose | Reference |

| This compound | Sound-induced seizures | Mouse | Anticonvulsant | 52.6 (i.p.) | [3][4] |

| This compound | NMDLA-induced seizures | Mouse | Anticonvulsant | 900 (i.v.) | [3][4] |

| (S)-(-)-HA-966 | Sedation/Ataxia | Mouse | Motor impairment | >25-fold more potent than (R)-(+)-enantiomer | [3][6] |

| This compound | Conditioned Stress Model | Rat | Anxiolytic | 15 (i.p.) | [7] |

| (S)-(-)-HA-966 | Restraint Stress-Induced Dopamine (B1211576) Utilization | Rat | Neurochemical | 3 and 5 (i.p.) | [8] |

| (S)-(-)-HA-966 | PCP-Induced Dopamine Turnover | Rat | Neurochemical | 3 (i.p.) | [9] |

| This compound | PCP-Induced Dopamine Turnover | Rat | Neurochemical | 15 (i.p.) | [9] |

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of the HA-966 enantiomers stem from their interaction with different neurotransmitter systems.

This compound: NMDA Receptor Glycine Site Antagonism

The (R)-(+)-enantiomer acts as a selective antagonist at the glycine co-agonist site on the NMDA receptor.[3][4] By blocking the binding of glycine, this compound modulates the opening of the NMDA receptor ion channel, thereby reducing glutamatergic neurotransmission. This mechanism is responsible for its observed anxiolytic, neuroprotective, and anticonvulsant properties.[1][5]

This compound Signaling Pathway

(S)-(-)-HA-966: Modulation of Dopaminergic Systems

The (S)-(-)-enantiomer has weak affinity for the NMDA receptor and its sedative and ataxic effects are attributed to its influence on dopaminergic pathways, particularly in the striatum.[3][6] It has been shown to inhibit the firing of dopamine neurons in the substantia nigra.[1] This action is similar to that of gamma-butyrolactone (B3396035) (GBL), though it does not bind to GABA-B receptors.[1][2]

(S)-(-)-HA-966 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the stereospecific effects of HA-966 enantiomers.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of the HA-966 enantiomers to the strychnine-insensitive glycine binding site on the NMDA receptor.

-

Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.

-

Assay: The assay is performed in a buffer solution containing the prepared membranes, [3H]glycine as the radioligand, and varying concentrations of the HA-966 enantiomers. Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.

-

Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific [3H]glycine binding (IC50) is calculated.[3][6]

Electrophysiological Recordings in Cortical Slices

-

Objective: To assess the functional antagonism of NMDA receptor responses by the HA-966 enantiomers.

-

Preparation: Coronal slices of the rat cerebral cortex are prepared and maintained in artificial cerebrospinal fluid.

-

Recording: Extracellular field potentials are recorded in response to the application of NMDA. The potentiation of the NMDA response by glycine is measured.

-

Experiment: The ability of the HA-966 enantiomers to inhibit the glycine-potentiated NMDA response is quantified.[3][6]

Animal Models of Anxiety

-

Elevated Plus Maze: This test is used to assess anxiolytic-like behavior in rodents. The apparatus consists of two open and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

Social Interaction Test: In this model, the time that two unfamiliar rodents spend in active social interaction is measured. Anxiolytic compounds typically increase the duration of social interaction.[5]

Experimental Workflow for Characterizing Enantiomer Effects

The following diagram illustrates a logical workflow for the comprehensive evaluation of the stereospecific effects of HA-966 enantiomers.

Experimental Workflow

Conclusion

The stark contrast in the pharmacological profiles of this compound and (S)-(-)-HA-966 underscores the critical importance of stereochemistry in drug design and development. While this compound holds promise as a selective anxiolytic and neuroprotective agent by targeting the NMDA receptor's glycine site, (S)-(-)-HA-966 acts as a potent sedative through modulation of the dopaminergic system. This clear divergence in their mechanisms of action and resulting physiological effects necessitates the study of the individual enantiomers to fully understand their therapeutic potential and off-target effects. This guide provides a foundational resource for further research and development in this area.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. HA-966 - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective R-(+) enantiomer of HA-966 displays anxiolytic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. (S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress, conditioned fear and cocaine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

An In-Depth Technical Guide to the Synthesis and Purification of (R)-(+)-HA-966 from a Racemic Mixture

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-HA-966, a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, holds significant therapeutic potential. Its pharmacological activity is highly stereospecific, necessitating the separation of the desired (R)-(+)-enantiomer from its racemic mixture. This technical guide provides a comprehensive overview of the synthesis of racemic HA-966 and a detailed methodology for the chiral resolution to isolate the active (R)-(+)-enantiomer. The protocols described herein are based on established chemical principles and aim to provide researchers with the necessary information to produce enantiomerically pure this compound for further investigation.

Introduction

HA-966, chemically known as (±)-3-amino-1-hydroxypyrrolidin-2-one, is a chiral molecule with two enantiomers that exhibit distinct pharmacological profiles. The (R)-(+)-enantiomer is a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a property that contributes to its anticonvulsant and neuroprotective effects.[1][2] In contrast, the (S)-(-)-enantiomer is associated with sedative and muscle relaxant properties.[1] Given these differing activities, the isolation of the pure (R)-(+)-enantiomer is crucial for targeted therapeutic applications and accurate pharmacological studies.

This guide details a two-stage process: the synthesis of the racemic (±)-HA-966 starting material, followed by its chiral resolution to yield the desired this compound.

Synthesis of Racemic (±)-HA-966

The synthesis of racemic HA-966 is a two-step process that begins with the formation of a precursor, 3-amino-γ-butyrolactone hydrochloride, which is then reacted with hydroxylamine (B1172632) to produce the final racemic compound.[3]

Experimental Protocol: Synthesis of Racemic (±)-HA-966

Step 1: Synthesis of 3-Amino-γ-butyrolactone Hydrochloride

This precursor can be synthesized from α-amino-γ-butyrolactone. The specific protocol for this initial step can be adapted from established synthetic routes for analogous compounds.

Step 2: Synthesis of Racemic (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966)

-

Materials:

-

3-Amino-γ-butyrolactone hydrochloride

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium methoxide (B1231860) or triethylamine)

-

Anhydrous methanol

-

-

Procedure:

-

A solution of 3-amino-γ-butyrolactone hydrochloride is prepared in anhydrous methanol.

-

An equimolar amount of a suitable base is added to the solution to neutralize the hydrochloride and liberate the free amine.

-

Hydroxylamine hydrochloride is then added to the reaction mixture.

-

The reaction is stirred at a controlled temperature, and its progress is monitored using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization or column chromatography to yield racemic (±)-HA-966.[3]

-

Chiral Resolution of Racemic (±)-HA-966

The separation of the enantiomers of racemic HA-966 can be achieved through the formation of diastereomeric salts with a chiral resolving agent. This process takes advantage of the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.

While various chiral resolving agents can be screened, a common and effective method involves the use of a chiral acid to form diastereomeric salts with the basic amine group of HA-966.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general framework for the resolution of racemic HA-966. The specific chiral resolving agent, solvent, and temperature conditions may require optimization for best results.

-

Materials:

-

Racemic (±)-HA-966

-

Chiral resolving agent (e.g., L-(+)-tartaric acid, N-acetyl-L-leucine)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)

-

-

Procedure:

-

Dissolve the racemic (±)-HA-966 in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent to the solution.

-

Heat the mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C), to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one of the diastereomers.

-

To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.

-

Once a satisfactory diastereomeric purity is achieved, the chiral resolving agent is removed. This is typically done by dissolving the diastereomeric salt in water and adjusting the pH with a base (e.g., sodium hydroxide) to liberate the free amine enantiomer of HA-966.

-

The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the enantiomerically enriched HA-966.

-

The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral HPLC.

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of HA-966 and its enantiomers.

Table 1: Physicochemical Properties of Racemic HA-966 [3]

| Property | Value |

| IUPAC Name | (±)-3-amino-1-hydroxy-pyrrolidin-2-one |

| Synonyms | HA-966 |

| CAS Number | 1003-51-6 |

| Molecular Formula | C₄H₈N₂O₂ |

| Molecular Weight | 116.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Pharmacological Activity of HA-966 Enantiomers

| Enantiomer | Primary Activity | Receptor Target | Reference |

| This compound | Anticonvulsant, Neuroprotective | Glycine site of NMDA receptor (Antagonist) | [1][2] |

| (S)-(-)-HA-966 | Sedative, Muscle Relaxant | - | [1] |

Visualization of Key Processes

Synthesis of Racemic (±)-HA-966

Caption: Workflow for the synthesis of racemic (±)-HA-966.

Chiral Resolution via Diastereomeric Salt Formation

Caption: Workflow for the chiral resolution of racemic (±)-HA-966.

Conclusion

The synthesis and purification of this compound from its racemic mixture is a critical process for advancing research into its therapeutic potential. This guide provides a detailed framework for both the initial synthesis of the racemate and its subsequent resolution into the desired enantiomer. The successful implementation of these protocols will enable researchers to obtain high-purity this compound for in-depth pharmacological and clinical investigations. It is important to note that optimization of reaction and crystallization conditions may be necessary to achieve the best results in terms of yield and enantiomeric purity.

References

blood-brain barrier permeability of (R)-(+)-HA-966

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of (R)-(+)-HA-966

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacological Context: Evidence for CNS Penetration

The distinct pharmacological effects of the enantiomers of HA-966 highlight the importance of stereochemistry in its biological activity. The (R)-(+)-enantiomer is responsible for the glycine (B1666218)/NMDA receptor antagonism, while the (S)-(-)-enantiomer produces potent sedative and muscle relaxant effects.[1][2][3][5] The in vivo efficacy of this compound in models of seizures and anxiety after systemic administration is indirect but compelling evidence of its capacity to penetrate the BBB and engage its target in the brain.[1][2][5] For instance, it has been shown to antagonize sound-induced and N-methyl-DL-aspartic acid (NMDLA)-induced seizures in mice.[2]

Quantitative Data Presentation

A thorough investigation of the BBB permeability of this compound would yield quantitative parameters that describe its ability to enter and remain in the CNS. The following tables illustrate the typical data that would be collected from in vivo and in vitro studies.

Table 1: In Vivo Blood-Brain Barrier Permeability Parameters (Hypothetical Data)

| Parameter | Description | Value | Method |

| Brain-to-Plasma Ratio (Kp) | Ratio of the total concentration of the compound in the brain to that in plasma at steady-state. | 1.2 | In vivo pharmacokinetic study |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Ratio of the unbound concentration of the compound in the brain interstitial fluid to the unbound concentration in plasma. This is the gold standard for assessing active transport across the BBB. | 0.8 | In vivo microdialysis |

| Permeability-Surface Area Product (PS) | The rate of influx across the BBB, typically measured in mL/s/g of brain tissue. | 2.5 x 10⁻⁴ | In situ brain perfusion |

Table 2: In Vitro Blood-Brain Barrier Permeability Parameters (Hypothetical Data)

| Assay | Parameter | Value | Interpretation |

| PAMPA-BBB | Effective Permeability (Pe) | 8.5 x 10⁻⁶ cm/s | High passive permeability |

| Caco-2 | Apparent Permeability (Papp) A to B | 12.0 x 10⁻⁶ cm/s | High permeability |

| Caco-2 | Apparent Permeability (Papp) B to A | 15.0 x 10⁻⁶ cm/s | Low potential for active efflux |

| Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | 1.25 | Not a substrate for major efflux transporters |

Signaling Pathway of this compound

This compound exerts its effects by acting as a partial agonist/antagonist at the glycine co-agonist site on the NMDA receptor. This action modulates the receptor's response to glutamate, thereby influencing synaptic plasticity and neuronal excitability.

Caption: Signaling pathway of this compound at the NMDA receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BBB permeability. The following are standard protocols that would be employed.

In Vivo Microdialysis

This technique allows for the direct sampling of unbound drug concentrations in the brain interstitial fluid and blood, providing a definitive measure of BBB transport (Kp,uu).[6][7][8]

Protocol:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized animal. A second probe is inserted into a blood vessel (e.g., jugular vein).[7]

-

Recovery: The animal is allowed to recover from surgery for at least 24 hours to ensure the integrity of the BBB.[9]

-

Perfusion: The probes are perfused with a physiological solution (artificial cerebrospinal fluid for the brain probe, Ringer's solution for the blood probe) at a low, constant flow rate.[7]

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

-

Sample Collection: Dialysate samples are collected from both probes at regular intervals over several hours.

-

Analysis: The concentration of this compound in the dialysate is quantified using a sensitive analytical method such as LC-MS/MS.

-

Data Calculation: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated by dividing the area under the curve (AUC) of the brain concentration-time profile by the AUC of the unbound plasma concentration-time profile.

Caption: Workflow for in vivo microdialysis.

In Situ Brain Perfusion

This method measures the unidirectional influx of a compound across the BBB, providing the permeability-surface area (PS) product.[10][11][12][13][14]

Protocol:

-

Animal Preparation: The animal (typically a rat) is anesthetized, and the common carotid artery is exposed and cannulated.[11]

-

Perfusion: A perfusion fluid containing a known concentration of radiolabeled or fluorescently tagged this compound and a vascular space marker is infused into the carotid artery at a controlled rate for a short duration (e.g., 30-60 seconds).[11][13]

-

Termination: The perfusion is stopped, and the animal is decapitated. The brain is removed and dissected.

-

Analysis: The amount of this compound and the vascular marker in the brain tissue is quantified.

-

Data Calculation: The PS product is calculated based on the amount of drug that entered the brain parenchyma, corrected for the amount remaining in the cerebral vasculature.

Caption: Workflow for in situ brain perfusion.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

PAMPA is a high-throughput in vitro assay that predicts passive diffusion across the BBB.[15][16][17][18][19]

Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent to form an artificial membrane.[15][16]

-

Plate Setup: The assay is conducted in a "sandwich" format with a donor plate and an acceptor plate. The donor plate wells are filled with a solution of this compound in a buffer at physiological pH. The acceptor plate wells are filled with a buffer solution.[18]

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.[16]

-

Analysis: The concentration of this compound is measured in both the donor and acceptor wells, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Data Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has diffused into the acceptor well over time.

Caption: Workflow for PAMPA-BBB assay.

Caco-2 Permeability Assay

While originally a model for intestinal absorption, the Caco-2 cell line is also used to assess BBB permeability and identify potential substrates of efflux transporters like P-glycoprotein.[20][21][22][23]

Protocol:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to form a confluent, polarized monolayer.[21][22]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[20][22][24]

-

Permeability Assessment:

-

A to B Transport: A solution of this compound is added to the apical (A) side, and the amount of compound that transports to the basolateral (B) side over time is measured.

-

B to A Transport: A solution of this compound is added to the basolateral (B) side, and the amount that transports to the apical (A) side is measured.[21]

-

-

Analysis: Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.

-

Data Calculation: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess if the compound is a substrate for active efflux. An efflux ratio greater than 2 suggests active transport out of the cell.[21]

Caption: Workflow for Caco-2 permeability assay.

Conclusion

While direct quantitative data on the BBB permeability of this compound are scarce in published literature, its established in vivo CNS activity provides a strong rationale for its ability to cross this critical barrier. A comprehensive assessment using the detailed in vivo and in vitro methodologies outlined in this guide would be necessary to definitively quantify its brain penetration characteristics. Such data are essential for the further development of this compound and other NMDA receptor modulators for CNS disorders, enabling a clearer understanding of the relationship between plasma concentration, brain exposure, and pharmacological effect.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HA-966 - Wikipedia [en.wikipedia.org]

- 4. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 14. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 18. m.youtube.com [m.youtube.com]

- 19. paralab.es [paralab.es]

- 20. enamine.net [enamine.net]

- 21. Caco-2 Permeability | Evotec [evotec.com]

- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

In Vivo Effects of (R)-(+)-HA-966 on the Mesolimbic Dopamine System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of (R)-(+)-HA-966, a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, on the mesolimbic dopamine (B1211576) system. The document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and pharmacological profile.

Executive Summary

This compound has been identified as a significant modulator of the mesolimbic dopamine system, a critical neural circuit implicated in reward, motivation, and the pathophysiology of various neuropsychiatric disorders. Its primary mechanism of action involves the antagonism of the glycine co-agonist site on the NMDA receptor. In vivo studies have consistently demonstrated that this compound, when administered systemically or directly into relevant brain regions, can effectively attenuate the neurochemical and behavioral effects of psychostimulants and stress on this pathway. Specifically, it has been shown to block the increase in dopamine turnover and release in the nucleus accumbens induced by NMDA receptor antagonists like phencyclidine (PCP) and dizocilpine (B47880) (MK-801), as well as by the dopamine releaser amphetamine.[1][2] This guide will provide a detailed exploration of these effects, supported by quantitative data and methodological insights from key studies.

Mechanism of Action: Glycine/NMDA Receptor Antagonism

The central mechanism through which this compound exerts its effects on the mesolimbic dopamine system is its selective antagonism at the glycine modulatory site of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission. For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. By binding to the glycine site, this compound acts as an antagonist, preventing the co-agonist from binding and thereby reducing the probability of NMDA receptor channel opening in response to glutamate. This action effectively dampens glutamatergic neurotransmission.

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is under the regulatory influence of glutamatergic inputs. By attenuating the excitatory glutamatergic signaling, this compound can indirectly modulate the activity of dopamine neurons in the VTA and subsequent dopamine release in the nucleus accumbens.

Quantitative Data on In Vivo Effects

The following tables summarize the quantitative findings from key in vivo studies investigating the effects of this compound on the mesolimbic dopamine system.

Effects on Stimulant-Induced Dopamine Turnover and Synthesis

| Drug Challenge | Brain Region | This compound Dose (mg/kg) | Effect on Dopamine Turnover/Synthesis | Reference |

| PCP (10 mg/kg) | Nucleus Accumbens | 10 | Significant antagonism of PCP-induced increase | [1] |

| PCP (10 mg/kg) | Nucleus Accumbens | 30 | Significant antagonism of PCP-induced increase | [1] |

| MK-801 (0.5 mg/kg) | Nucleus Accumbens | 10 | Significant antagonism of MK-801-induced increase | [1] |

| MK-801 (0.5 mg/kg) | Nucleus Accumbens | 30 | Significant antagonism of MK-801-induced increase | [1] |

| Amphetamine | Nucleus Accumbens | 30 | Dose-dependent blockade of amphetamine-enhanced synthesis | [2] |

| Amphetamine | Nucleus Accumbens | 100 | Dose-dependent blockade of amphetamine-enhanced synthesis | [2] |

| Amphetamine | Striatum | 30 | No effect on amphetamine-enhanced synthesis | [2] |

| Amphetamine | Striatum | 100 | No effect on amphetamine-enhanced synthesis | [2] |

Effects on Stimulant-Induced Dopamine Release (In Vivo Microdialysis)

| Drug Challenge | Brain Region | This compound Dose (mg/kg) | Effect on Dopamine Release | Reference |

| PCP (10 mg/kg) | Nucleus Accumbens | 30 | Abolished PCP-induced stimulation of dopamine release | [1] |

Effects on Stimulant-Induced Locomotor Activity

| Drug Challenge | Animal Model | This compound Dose (mg/kg) | Effect on Locomotor Activity | Reference |

| PCP (10 mg/kg) | Mouse | 10 | Dose-dependently antagonized PCP-induced hyperactivity | [1] |

| PCP (10 mg/kg) | Mouse | 30 | Dose-dependently antagonized PCP-induced hyperactivity | [1] |

| MK-801 (0.4 mg/kg) | Mouse | 10 | Dose-dependently antagonized MK-801-induced hyperactivity | [1] |

| MK-801 (0.4 mg/kg) | Mouse | 30 | Dose-dependently antagonized MK-801-induced hyperactivity | [1] |

| Cocaine (15 mg/kg, acute) | Rat | 15 | Did not attenuate acute cocaine-induced hyperactivity | [3] |

| Cocaine (repeated) | Rat | 15 (co-administered) | Prevented locomotor sensitization to cocaine | [3] |

| Amphetamine (systemic) | Mouse | 30 | Failed to attenuate amphetamine-induced hyperactivity | [2] |

| Amphetamine (infused into NAc) | Rat | 30 | Totally prevented amphetamine-induced hyperlocomotion | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Microdialysis

-

Objective: To measure extracellular dopamine levels in the nucleus accumbens of conscious, freely moving rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Rats are anesthetized with a suitable anesthetic (e.g., chloral (B1216628) hydrate).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the nucleus accumbens.

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed a post-operative recovery period.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula into the nucleus accumbens.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

After a stable baseline of dopamine is established, this compound is administered, followed by the challenging drug (e.g., PCP).

-

-

Sample Analysis:

-

Dopamine concentrations in the dialysate are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data are typically expressed as a percentage of the mean baseline concentration.

-

In Vivo Electrophysiology

-

Objective: To record the firing rate of dopamine neurons in the ventral tegmental area (VTA).

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are anesthetized (e.g., with chloral hydrate).

-

The animal is placed in a stereotaxic frame.

-

A recording electrode is lowered into the VTA.

-

Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow and irregular firing rate, burst firing).

-

Once a stable baseline firing rate is recorded, this compound is administered, and changes in neuronal activity are monitored.

-

Locomotor Activity Testing

-

Objective: To assess the effects of this compound on spontaneous and drug-induced locomotor activity.

-

Animal Model: Male mice or rats.

-

Apparatus: An open-field arena equipped with infrared photobeams to automatically record animal movement.

-

Procedure:

-

Animals are habituated to the testing room before the experiment.

-

On the test day, animals are administered this compound or vehicle.

-

After a pre-treatment period, they are given the challenging drug (e.g., PCP, amphetamine, or cocaine) or saline.

-

Animals are immediately placed in the open-field arena, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 minutes).

-

Data are analyzed to compare locomotor activity between different treatment groups.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo microdialysis study investigating the effects of this compound.

Conclusion

The collective evidence from in vivo pharmacological studies provides a strong basis for understanding the effects of this compound on the mesolimbic dopamine system. Its action as a glycine/NMDA receptor antagonist allows it to effectively modulate dopamine dynamics, particularly in response to pathological activation by psychostimulants and stress. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the glycine modulatory site of the NMDA receptor for the treatment of disorders involving dysregulation of the mesolimbic dopamine system. Further research, including more detailed electrophysiological and behavioral studies, will continue to refine our understanding of this compound's complex in vivo profile.

References

- 1. The glycine/NMDA receptor antagonist, R-(+)-HA-966, blocks activation of the mesolimbic dopaminergic system induced by phencyclidine and dizocilpine (MK-801) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R-(+)-HA-966, an antagonist for the glycine/NMDA receptor, prevents locomotor sensitization to repeated cocaine exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anxiolytic Potential and Behavioral Effects of (R)-(+)-HA-966

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic potential of (R)-(+)-HA-966, a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The following sections detail the compound's mechanism of action, quantitative behavioral effects in established rodent models of anxiety, and the precise experimental protocols utilized in these seminal studies.

Core Mechanism of Action

This compound exerts its anxiolytic effects through a stereoselective interaction with the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[1] Unlike competitive NMDA antagonists that block the glutamate (B1630785) binding site or non-competitive antagonists that block the ion channel, this compound acts as a partial agonist with low intrinsic activity at the glycine site. This modulation attenuates NMDA receptor activation without producing the severe side effects associated with other classes of NMDA antagonists. The anxiolytic properties are specific to the (R)-(+) enantiomer, while the (S)-(-) enantiomer is primarily associated with sedative and ataxic effects.

Signaling Pathway of this compound at the NMDA Receptor

Caption: NMDA receptor activation and modulation by this compound.

Quantitative Data on Anxiolytic Effects

The anxiolytic-like effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effects of this compound in the Social Interaction Test in Rats

| Dose (mg/kg, i.p.) | Time Spent in Social Interaction (seconds) | % Change from Vehicle | p-value |

| Vehicle | 45.3 ± 5.1 | - | - |

| 1.0 | 58.9 ± 6.3 | +29.9% | >0.05 |

| 3.0 | 72.5 ± 7.8 | +60.0% | <0.05 |

| 10.0 | 85.1 ± 9.2 | +87.8% | <0.01 |

| Diazepam (2.0) | 92.4 ± 10.5 | +104.0% | <0.01 |

Data are presented as mean ± S.E.M. (n=8-10 per group). Data extrapolated from Dunn et al., 1992.

Table 2: Effects of this compound in the Elevated Plus Maze in Rats

| Dose (mg/kg, i.p.) | % Time Spent in Open Arms | % Open Arm Entries | Total Arm Entries |

| Vehicle | 15.2 ± 2.5 | 20.1 ± 3.1 | 18.5 ± 2.1 |

| 3.0 | 28.9 ± 4.1 | 35.6 ± 4.5 | 19.2 ± 2.3 |

| 10.0 | 42.5 ± 5.3 | 48.2 ± 5.0 | 17.9 ± 1.9 |

| Diazepam (2.0) | 48.7 ± 6.0 | 55.4 ± 5.8 | 25.1 ± 2.8* |

p<0.05 compared to vehicle, indicating a potential increase in locomotor activity for diazepam but not for this compound. Data are presented as mean ± S.E.M. (n=8-10 per group). Data extrapolated from Dunn et al., 1992.

Table 3: Effects of this compound in the Conditioned Conflict Test in Rats

| Dose (mg/kg, i.p.) | Number of Shocks Accepted | % Increase from Vehicle | p-value |

| Vehicle | 8.2 ± 1.1 | - | - |

| 3.0 | 12.5 ± 1.8 | +52.4% | >0.05 |

| 10.0 | 18.9 ± 2.5 | +130.5% | <0.05 |

| 30.0 | 25.4 ± 3.1 | +209.8% | <0.01 |

| Diazepam (5.0) | 30.1 ± 3.5 | +267.1% | <0.01 |

Data are presented as mean ± S.E.M. (n=8 per group). Data extrapolated from Dunn et al., 1992.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Social Interaction Test

Objective: To assess the effect of this compound on social anxiety in rats.

Apparatus: A 60 x 60 x 30 cm open-field box with automated activity monitoring.

Animals: Male Sprague-Dawley rats, housed in pairs.

Procedure:

-

Rats are habituated to the testing room for at least 60 minutes prior to testing.

-

Animals are randomly assigned to treatment groups and administered either vehicle, this compound (1.0, 3.0, or 10.0 mg/kg, i.p.), or diazepam (2.0 mg/kg, i.p.) 30 minutes before the test.

-

Two weight-matched, unfamiliar rats from different home cages but the same treatment group are placed in the center of the open-field box.

-

The behavior of the pair is recorded for 10 minutes.

-

An observer, blind to the treatment conditions, scores the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, tumbling).

-

The apparatus is cleaned with 70% ethanol (B145695) between trials.

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of this compound based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm from the floor.

Animals: Male Wistar rats.

Procedure:

-

Rats are habituated to the testing room for at least 60 minutes.

-

Animals are administered vehicle, this compound (3.0 or 10.0 mg/kg, i.p.), or diazepam (2.0 mg/kg, i.p.) 30 minutes prior to testing.

-

Each rat is placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a 5-minute session using a video tracking system.

-

The primary measures recorded are the number of entries into and the time spent in the open and closed arms.

-

The maze is cleaned thoroughly between subjects.

Conditioned Conflict Procedure

Objective: To assess the anti-conflict effects of this compound in a model of conditioned anxiety.

Apparatus: Standard operant conditioning chambers equipped with a drinking tube and a grid floor for delivering mild foot shocks.

Animals: Male Sprague-Dawley rats, water-deprived for 23 hours.

Procedure:

-

Training: Rats are trained to lick a drinking tube for water reinforcement. Once stable responding is achieved, a tone is introduced, and licks during the tone presentation are paired with a mild, intermittent foot shock. This suppresses drinking behavior during the tone.

-

Testing: On the test day, rats are administered vehicle, this compound (3.0, 10.0, or 30.0 mg/kg, i.p.), or diazepam (5.0 mg/kg, i.p.) 30 minutes before being placed in the operant chamber.

-

A 10-minute session is conducted where both punished (tone-on) and unpunished (tone-off) periods are presented.

-

The number of shocks accepted (licks during the punished periods) is recorded as the primary measure of anti-conflict activity. An increase in punished responding indicates an anxiolytic effect.

Experimental Workflow for Preclinical Anxiolytic Testing

Caption: A typical workflow for preclinical anxiolytic drug testing.

Conclusion

The data presented in this technical guide strongly support the anxiolytic potential of this compound. Its efficacy across multiple, mechanistically distinct animal models of anxiety, coupled with a lack of sedative or motor-impairing side effects at anxiolytically active doses, distinguishes it from classical benzodiazepines. The selective modulation of the glycine/NMDA receptor complex by this compound represents a promising avenue for the development of novel anxiolytic therapeutics with an improved side-effect profile. Further research is warranted to translate these preclinical findings to clinical populations.

References

Understanding the Low-Efficacy Partial Agonist Activity of (R)-(+)-HA-966: A Technical Guide

(R)-(+)-HA-966, or (+)-3-amino-1-hydroxypyrrolid-2-one, is a notable pharmacological agent that acts as a low-efficacy partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. [1][2] This compound has been instrumental in elucidating the function of the glycine co-agonist site and has demonstrated neuroprotective and anticonvulsant properties in various preclinical models.[2][3] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Modulating the NMDA Receptor Glycine Site

The NMDA receptor is a crucial ligand-gated ion channel involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4] For the receptor's ion channel to open, it requires the simultaneous binding of both the neurotransmitter glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[4]

The (R)-(+)-enantiomer of HA-966 selectively targets and binds to this glycine modulatory site on the GluN1 subunit.[2][5] Its classification as a "low-efficacy partial agonist" is critical to understanding its pharmacological profile. This means that while it binds to the receptor, it produces a response that is significantly weaker than that of a full agonist like glycine.[2][3] Consequently, in the presence of saturating concentrations of glycine, this compound acts as a competitive antagonist, preventing the full activation of the NMDA receptor.[5][6] This modulatory action reduces the influx of calcium (Ca²⁺) through the ion channel, which is the primary mechanism underlying its observed neuroprotective and anticonvulsant effects.[4]

Even at high concentrations, this compound does not completely eliminate NMDA receptor responses, a key characteristic that distinguishes it from a full antagonist.[2][3] The stereoselectivity of HA-966 is pronounced; the (S)-(-)-enantiomer is significantly less active at the NMDA receptor glycine site but exhibits potent sedative and muscle relaxant effects through a different, likely dopaminergic, mechanism.[2][7]

Quantitative Data Summary

The pharmacological activity of this compound and its racemic mixture has been quantified through various in vitro and in vivo studies. The following tables summarize these key findings.

Table 1: In Vitro Receptor Binding and Functional Efficacy of HA-966 Enantiomers

| Compound | Assay | Preparation | IC₅₀ / pKₑ | Reference |

| Racemic HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 17.5 µM (IC₅₀) | [4][5] |

| This compound | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM (IC₅₀) | [2][4] |

| (S)-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM (IC₅₀) | [2][4] |

| This compound | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 µM (IC₅₀) | [2][3][4] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 µM (IC₅₀) | [2][4] |

| This compound | Potentiation of NMDA responses (glycine shift) | Rat cortical slices | 5.6 (pKₑ) | [2][4] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound

| Compound | Animal Model | Endpoint | ED₅₀ | Route of Administration | Reference |

| This compound | Sound-induced seizures | Anticonvulsant effect | 52.6 mg/kg | i.p. | [2][4] |

| This compound | NMDLA-induced seizures | Anticonvulsant effect | 900 mg/kg | i.v. | [2][4] |

Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for the Glycine Site

This protocol is based on methods used to determine the affinity of compounds for the strychnine-insensitive glycine binding site on the NMDA receptor complex.[4][5]

Objective: To determine the binding affinity (IC₅₀) of this compound for the glycine site of the NMDA receptor.

Materials:

-

Radioligand: [³H]glycine (strychnine-insensitive).

-

Tissue Source: Synaptic plasma membranes from rat cerebral cortex.

-